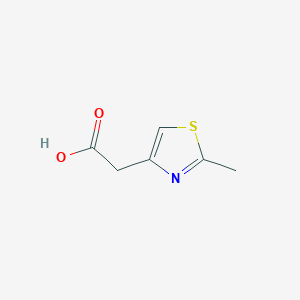

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCFWJNYLJRLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357595 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13797-62-1 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (2-Methyl-1,3-thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of (2-Methyl-1,3-thiazol-4-yl)acetic acid, a versatile heterocyclic compound. It serves as a key intermediate and building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique thiazole structure imparts specific reactivity and allows for diverse chemical modifications, making it a valuable component in the development of novel therapeutic agents and materials.[1]

Chemical Identity and General Properties

This compound is a derivative of thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a methyl group at the 2-position and an acetic acid moiety at the 4-position defines its structure and chemical behavior.

Table 1: General and Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |

| Synonyms | (2-Methyl-thiazol-4-yl)acetic acid | [1][2] |

| CAS Number | 13797-62-1 | [1][2] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | Brown powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| PubChem ID | 854632 | [1] |

Physicochemical Data

The following table summarizes the available physicochemical data for the compound. It is noted that experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the public domain. The provided pKa is a predicted value.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| pKa | 4.79 ± 0.10 (Predicted) | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity. The diagram below illustrates the arrangement of atoms and functional groups.

Caption: 2D structure of this compound.

Role in Synthesis and Development

This compound is primarily valued as a versatile intermediate. Its stability and compatibility with various reaction conditions make it an asset in multi-step synthesis processes.[1] The thiazole ring can engage in various chemical interactions, while the carboxylic acid group provides a reactive handle for forming amides, esters, and other derivatives.

Caption: Role as an intermediate in industry applications.[1]

Experimental Protocols

The following diagram illustrates a plausible, generalized workflow for its preparation.

Caption: Generalized workflow for the synthesis of the title compound.

Applications and Biological Relevance

This compound is a valuable building block in several fields:

-

Pharmaceutical Development : It serves as a key intermediate in synthesizing more complex molecules, particularly those being investigated for neurological disorders.[1] The thiazole moiety is a known pharmacophore that can interact with various biological targets.[1]

-

Agrochemicals : The compound is utilized in the formulation of products for pest control and crop protection, contributing to sustainable agriculture.[1]

-

Materials Science : Its unique properties are harnessed in the development of novel materials and fine chemicals.[1]

While the compound is used to create biologically active molecules, no specific signaling pathways directly modulated by this compound itself have been detailed in the surveyed literature. Its primary role is that of a precursor in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals.

References

An In-depth Technical Guide to the Structural Analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document outlines its structural characteristics, spectroscopic data, a plausible synthetic route, and potential biological significance, serving as a comprehensive resource for professionals in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of the methyl and acetic acid moieties contributes to its specific chemical properties and biological activity.

Caption: Molecular structure of this compound.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 157.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13797-62-1 |

Spectroscopic Analysis

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| CH₃ (thiazole) | 2.5 - 2.7 | s |

| CH₂ (acetic acid) | 3.6 - 3.8 | s |

| CH (thiazole) | 7.0 - 7.2 | s |

| COOH | 10.0 - 12.0 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon | Predicted Chemical Shift (δ) |

| CH₃ (thiazole) | 18 - 20 |

| CH₂ (acetic acid) | 35 - 40 |

| C-4 (thiazole) | 140 - 145 |

| C-5 (thiazole) | 115 - 120 |

| C-2 (thiazole) | 160 - 165 |

| COOH | 170 - 175 |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic/aliphatic) | 2900-3100 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=N stretch (thiazole) | 1600-1650 | Medium |

| C=C stretch (thiazole) | 1500-1580 | Medium |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of thiazole rings often involves the cleavage of the ring, while carboxylic acids can lose water or the carboxyl group.[1]

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 157 | [M]⁺ |

| 112 | [M - COOH]⁺ |

| 97 | [M - COOH - CH₃]⁺ |

| 84 | [C₄H₄S]⁺ |

| 58 | [C₂H₂NS]⁺ |

Experimental Protocols

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][3][4][5]

3.1. Synthesis of this compound via Hantzsch Synthesis

This synthesis involves the reaction of an α-haloketone with a thioamide.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Thioacetamide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Thiazole Ring Formation: A solution of ethyl 4-chloroacetoacetate and thioacetamide in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

Ester Hydrolysis: The resulting crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate is dissolved in a solution of sodium hydroxide in a mixture of water and ethanol. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Hantzsch synthesis workflow for this compound.

Potential Biological Significance

Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[6][7][8][9][10]

Signaling Pathway Context:

While the specific signaling pathways modulated by this compound are not extensively documented, its structural motifs suggest potential interactions with various biological targets. For instance, thiazole-containing compounds have been reported to act as inhibitors of enzymes such as kinases, proteases, and phosphatases. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with active sites of target proteins.

Caption: Potential biological targets and effects of thiazole derivatives.

This technical guide provides a foundational understanding of the structural and potential biological characteristics of this compound. Further experimental validation is necessary to confirm the predicted data and to fully elucidate its pharmacological profile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. synarchive.com [synarchive.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

The Rising Therapeutic Potential of Thiazole Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. A particularly promising class of compounds are derivatives of thiazole-4-acetic acid, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While the initial focus of this review was on (2-Methyl-1,3-thiazol-4-yl)acetic acid derivatives, the scarcity of specific public data on this scaffold has necessitated a broader scope to encompass the wider, and more extensively studied, class of thiazole-4-acetic acid and related bioactive thiazole derivatives.

Synthetic Strategies: Building the Thiazole Core

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a foundational method. This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-4-acetic acid derivatives, a common starting point is the reaction of a substituted thioamide with a γ-halo-β-ketoester. The resulting thiazole ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization, such as amidation or esterification, to generate a library of bioactive compounds.

Figure 1. General synthesis scheme for thiazole-4-acetic acid derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] The mechanisms underlying their anticancer effects are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives from various studies.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Compound 4a (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |

| HepG2 (Liver) | 6.69 ± 0.41 | [1] | |

| Compound 4b (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| Compound 5 (a 2-hydrazinylidene-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |

| Compound 4i (a novel thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [2] |

| Thiazole chalcones 2e | Ovar-3 (Ovarian) | 1.55 | [3] |

| MDA-MB-468 (Breast) | 2.95 | [3] | |

| Compound 19 (N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide) | A549 (Lung) | >1000 | [4] |

| NIH/3T3 (Mouse fibroblast) | 23.30 ± 0.35 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the test thiazole derivatives for a specified period, typically 48-72 hours.[5]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[5]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5]

Mechanism of Action in Cancer

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. One of the prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[6] By inhibiting components of this pathway, thiazole derivatives can induce apoptosis and halt the cell cycle.[6]

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX inhibitory activity of selected thiazole derivatives.

| Compound ID/Name | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2a (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.0003 | - | [7] |

| Compound 2b (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.001 | - | [7] |

| Compound 2c (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.007 | - | [7] |

| Compound A2 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 26.88 | 1.15 | [8] |

| COX-2 | 23.26 | [8] | ||

| Compound A3 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 34.53 | 0.82 | [8] |

| COX-2 | 41.92 | [8] | ||

| Compound A6 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 30.15 | 1.12 | [8] |

| COX-2 | 26.98 | [8] | ||

| Compound A8 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 32.74 | 1.09 | [8] |

| COX-2 | 29.96 | [8] | ||

| Compound 4j (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.06 | - | [9] |

| Compound 4k (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.05 | - | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.[10][11]

-

Compound Administration: The test thiazole derivatives are administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac or nimesulide.[10][11]

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.[10][11]

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[10][11]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[11]

Figure 3. Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected thiazole derivatives.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | S. aureus | 125-150 | [12] |

| E. coli | 125-150 | [12] | |

| A. niger | 125-150 | [12] | |

| Compound 11 (4-hydroxyphenyl at 4-position of 1,3-thiazole) | S. aureus | 150-200 | [12] |

| E. coli | 150-200 | [12] | |

| A. niger | 150-200 | [12] | |

| Benzo[d]thiazole derivative 13 | Bacteria | 50-75 | [12] |

| Benzo[d]thiazole derivative 14 | Bacteria | 50-75 | [12] |

| Thiazole derivatives | S. aureus | 50-200 | |

| S. agalactiae | 25-100 | ||

| Compound 37 (4′,5-bisthiazole derivative) | M. smegmatis | 30.38 | [13] |

| Compound 16 (2-phenylacetamido-thiazole derivative) | E. coli | 1.56-6.25 | [13] |

| P. aeruginosa | 1.56-6.25 | [13] | |

| B. subtilis | 1.56-6.25 | [13] | |

| S. aureus | 1.56-6.25 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test thiazole compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of thiazole-4-acetic acid and related thiazole-containing compounds represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to guide the rational design of more potent and selective derivatives. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to translate these promising preclinical findings into clinically viable drug candidates. The continued exploration of the rich chemistry and diverse biological activities of the thiazole nucleus holds significant potential for addressing unmet medical needs.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. wjpmr.com [wjpmr.com]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2-Methyl-1,3-thiazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of various bioactive molecules.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, outlines a general synthetic protocol, and details a typical experimental workflow for its preparation and characterization. Due to the limited availability of public domain experimental spectroscopic data for this compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel thiazole-containing entities.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton nuclear magnetic resonance (¹H NMR) spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.3 | Singlet | 1H | H-5 (thiazole ring) |

| ~3.7 | Singlet | 2H | -CH₂- |

| ~2.6 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data

The anticipated carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show the following approximate chemical shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~165 | C-2 (thiazole ring) |

| ~148 | C-4 (thiazole ring) |

| ~115 | C-5 (thiazole ring) |

| ~35 | -CH₂- |

| ~19 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

The key vibrational frequencies expected in the infrared spectrum are summarized below:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1550 | C=N stretch (thiazole ring) |

| ~1400 | C-H bend (methyl, methylene) |

Predicted Mass Spectrometry (MS) Data

In an electron ionization mass spectrum, the molecular ion peak and potential major fragments are predicted as follows:

| m/z | Assignment |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - COOH]⁺ |

| 97 | [M - COOH - CH₃]⁺ |

Experimental Protocols

A general methodology for the synthesis of this compound can be adapted from established procedures for related thiazole derivatives.

Synthesis of this compound

A common route involves the Hantzsch thiazole synthesis. A plausible synthetic pathway is the reaction of thioacetamide with a 4-haloacetoacetic acid ester, followed by hydrolysis.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Thioacetamide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

Procedure:

-

Thiazole Ring Formation: Ethyl 4-chloroacetoacetate and thioacetamide are dissolved in ethanol and refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, the ethanol is removed under reduced pressure.

-

Extraction: The residue is dissolved in water and extracted with dichloromethane to remove non-polar impurities.

-

Hydrolysis: The aqueous layer is made basic with sodium hydroxide and heated to hydrolyze the ester.

-

Acidification: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The synthesized compound should be characterized by the following spectroscopic methods to confirm its identity and purity:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is recorded on a 400 MHz or higher spectrometer.

-

¹³C NMR: The spectrum is acquired on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.

-

IR Spectroscopy: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, for example, using electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility and Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and a representative synthetic pathway for (2-Methyl-1,3-thiazol-4-yl)acetic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, a logical workflow for its synthesis is presented to aid researchers in its preparation and use.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes the status of available data.

| Organic Solvent | Solubility ( g/100 mL at 25°C) |

| Methanol | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available |

| Acetone | Data not available |

| Acetonitrile | Data not available |

| Ethyl Acetate | Data not available |

| Dichloromethane (DCM) | Data not available |

Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound in these solvents. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker/incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC analysis

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at a moderate speed for 10-15 minutes can facilitate this process.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

2.3. Data Analysis

The solubility (S) is calculated using the following formula:

S (mg/mL) = C_diluted × Dilution Factor

Where:

-

C_diluted is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

Logical Workflow for Synthesis

The synthesis of this compound can be approached through various synthetic routes. A common method involves the Hantzsch thiazole synthesis. The following diagram illustrates a logical workflow for a potential synthesis.

An In-depth Technical Guide to the Safety and Handling of (2-Methyl-1,3-thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Methyl-1,3-thiazol-4-yl)acetic acid (CAS No. 13797-62-1). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its thiazole ring structure is a key feature in its chemical reactivity and biological activity in more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 13797-62-1 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | Brown powder | [1] |

| pKa (Predicted) | 4.79 ± 0.10 | [2] |

| Storage Temperature | 0-8°C (short-term), -20°C in a freezer (long-term, sealed in dry conditions) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential hazards.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][4]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) , H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

| Substance | Route | Species | Value |

| Acetic Acid | Oral (LD50) | Rat | 3310 mg/kg |

| Acetic Acid | Dermal (LD50) | Rabbit | 1060 mg/kg |

| Acetic Acid | Inhalation (LC50) | Mouse | 5620 ppm (1 hour) |

Chronic exposure to acidic compounds may lead to irritation of the respiratory tract.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[6]

General Hygiene Practices

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove contaminated clothing and wash it before reuse.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]

-

For long-term storage, keep the container sealed in a dry environment in a freezer at or below -20°C.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6]

-

-

Large Spills:

-

Evacuate the area.

-

Contact environmental health and safety personnel.

-

First Aid

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: In case of skin contact, take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[6]

-

Conditions to Avoid: Incompatible materials, dust generation, and excess heat.[6]

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[7]

-

Hazardous Polymerization: Hazardous polymerization does not occur.

Experimental Protocols

The following are generalized experimental protocols for the handling and synthesis of thiazole acetic acid derivatives, based on literature procedures for similar compounds. These should be adapted to the specific requirements of the planned experiment and performed by a qualified chemist.

General Handling and Weighing

-

Before handling, ensure all necessary PPE is worn correctly.

-

Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

-

Use a tared, sealed container for weighing to minimize exposure.

-

Clean any spills on the balance immediately with a damp cloth, followed by a dry one.

-

After handling, decontaminate all surfaces and equipment.

Generalized Synthesis Protocol for Thiazole Acetic Acid Derivatives

The synthesis of thiazole acetic acid derivatives often involves the Hantzsch thiazole synthesis or variations thereof. A general procedure might involve the reaction of a thioamide with an α-haloketone or α-haloester.

Example Reaction Scheme (Conceptual):

Conceptual Synthesis Workflow.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide and α-haloester/ketone in a suitable solvent such as ethanol.

-

Add a base, such as sodium acetate, to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to afford the purified thiazole derivative.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled as hazardous waste.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling of this compound.

General Laboratory Handling Workflow.

First Aid Decision Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. home.miracosta.edu [home.miracosta.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SDS of 2-(1,3-Thiazol-4-Yl)Acetic Acid, Safety Data Sheets, CAS 7504-44-1 - chemBlink [ww.chemblink.com]

- 6. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid

Introduction

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a versatile heterocyclic compound featuring a thiazole ring, a structural motif prevalent in many biologically active molecules. The thiazole moiety enhances its reactivity and potential for interaction with biological systems, making it a valuable intermediate in medicinal chemistry and drug development.[1] This compound serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Beyond its pharmaceutical applications, it is also utilized in the formulation of agrochemicals for crop protection.[1] Its stability and compatibility with diverse reaction conditions make it a practical component in both research and industrial chemical synthesis.[1]

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process based on the Hantzsch thiazole synthesis.[2][3] The first step involves the cyclocondensation of thioacetamide with an α-halo ketoester, specifically ethyl 4-chloroacetoacetate, to form the thiazole ring and yield ethyl (2-methyl-1,3-thiazol-4-yl)acetate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate

This procedure follows the principles of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form the thiazole ring.[2][3]

Materials and Reagents:

-

Thioacetamide (CH₃CSNH₂)

-

Ethyl 4-chloroacetoacetate (C₆H₉ClO₃)

-

Ethanol (C₂H₅OH), absolute

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (100 mL).

-

To this solution, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure ester.

Step 2: Hydrolysis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid.[4]

Materials and Reagents:

-

Ethyl (2-methyl-1,3-thiazol-4-yl)acetate (C₈H₁₁NO₂S)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (C₂H₅OH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl (2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio) in a round-bottom flask.

-

Add a solution of sodium hydroxide or potassium hydroxide (1.5 eq) in water to the flask.

-

Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of 2M HCl. A precipitate should form.

-

If a solid precipitates, collect the product by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

If the product does not precipitate or is not pure, extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

|---|---|---|---|---|

| Thioacetamide | C₂H₅NS | 75.13 | 62-55-5 | White crystalline solid |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 638-07-3 | Colorless to light yellow liquid |

| Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | C₈H₁₁NO₂S | 201.25 | 37128-24-8 | Not specified |

| this compound | C₆H₇NO₂S | 157.19 | 13797-62-1 | Brown powder[1] |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | Thioacetamide, Ethyl 4-chloroacetoacetate | Ethanol | ~78 (Reflux) | 4 - 6 | 70-85% | >95% |

| 2 | Ester Hydrolysis | NaOH or KOH | Ethanol/Water | 70 - 80 (Reflux) | 2 - 4 | 85-95% | >97%[1] |

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis and purification process.

References

Application Note: HPLC Analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that can influence the yield and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be simple, accurate, and robust for routine quality control and research applications.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound.

1. Materials and Reagents

-

This compound analytical standard (≥97% purity)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

3. Chromatographic Conditions

A reversed-phase isocratic HPLC method is employed for the analysis. The conditions are summarized in the table below.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.1% Orthophosphoric acid in Water : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

4. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of orthophosphoric acid to 700 mL of ultrapure water. Mix well and then add 300 mL of acetonitrile. Sonicate for 15 minutes to degas the solution.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The method demonstrated good specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of this compound.

Linearity: The linearity was evaluated by analyzing six working standard solutions. The calibration curve of peak area versus concentration was linear over the range of 1-100 µg/mL.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery): The accuracy was determined by the recovery method at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL).

| Parameter | Result |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Result (µg/mL) |

| LOD (S/N = 3) | 0.25 |

| LOQ (S/N = 10) | 0.75 |

Visualizations

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Pathway

Caption: Logical flow for the validation of the analytical method.

References

Application Notes and Protocols: 1H NMR Spectrum of (2-Methyl-1,3-thiazol-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The structure of (2-Methyl-1,3-thiazol-4-yl)acetic acid contains four distinct types of protons. The expected chemical shifts (δ) are influenced by the electronic environment of the thiazole ring and the carboxylic acid moiety. The predicted data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Ha | ~ 2.7 | Singlet (s) | 3H | N/A | Methyl protons on the thiazole ring. |

| Hb | ~ 3.8 | Singlet (s) | 2H | N/A | Methylene protons adjacent to the thiazole ring and carboxylic acid. |

| Hc | ~ 7.2 | Singlet (s) | 1H | N/A | Proton on the C5 position of the thiazole ring. |

| Hd | ~ 11-12 | Broad Singlet (br s) | 1H | N/A | Carboxylic acid proton. Position is concentration and solvent dependent and may exchange with D₂O. |

Note: Predicted values are for a spectrum acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton (Hd) is highly variable and may not be observed under certain conditions.

Molecular Structure and Proton Assignment

The diagram below illustrates the chemical structure of this compound with each unique proton environment labeled according to the assignments in Table 1.

Caption: Structure of this compound with proton labels.

Experimental Protocol for ¹H NMR Spectroscopy

This section details the methodology for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

3.1. Materials and Equipment

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), 0.6-0.7 mL.[1]

-

Internal Standard (Optional): Tetramethylsilane (TMS) if not provided by the instrument software.

-

Equipment:

-

NMR tube (5 mm diameter, high precision)

-

Vortex mixer

-

Pipettes and tips

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

3.2. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid this compound and transfer it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1]

-

Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

-

Transfer: Carefully transfer the clear solution into the NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

3.3. Instrument Setup and Data Acquisition

-

Instrument Tuning: Follow the standard operating procedure for the specific NMR spectrometer to tune and lock the instrument, typically on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: 0-15 ppm

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

D₂O Exchange (Optional): To confirm the identity of the carboxylic acid proton (Hd), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm) or the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

-

Peak Picking: Identify the chemical shift (in ppm) for each peak in the spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for NMR sample preparation and analysis.

Caption: General workflow for ¹H NMR sample preparation and spectral analysis.

References

Application Notes and Protocols for the Esterification of (2-Methyl-1,3-thiazol-4-yl)acetic acid with Primary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Methyl-1,3-thiazol-4-yl)acetic acid and its ester derivatives are important intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1] The esterification of this thiazole-containing carboxylic acid is a fundamental transformation that allows for the modification of its physicochemical properties, such as lipophilicity and cell permeability, which is crucial in drug design and development. These esters can serve as key building blocks for more complex molecular architectures.

This document provides detailed protocols for the esterification of this compound with a range of primary alcohols using standard acid-catalyzed methods, specifically the Fischer-Speier esterification. This method is widely applicable, cost-effective, and suitable for a variety of primary alcohols.[2][3]

General Reaction Scheme

The esterification of this compound with a primary alcohol (R-OH) is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The alcohol often serves as the solvent to drive the equilibrium towards the product side.

General Reaction: this compound + R-OH ---(H⁺ catalyst, Heat)---> this compound ester + H₂O

Data Presentation: Representative Yields

The following table summarizes representative yields for the esterification of this compound with various primary alcohols under standardized Fischer esterification conditions. Please note that these are typical, illustrative yields and actual results may vary depending on the specific reaction conditions and scale.

| Entry | Primary Alcohol | Product Ester | Representative Yield (%) |

| 1 | Methanol | Methyl (2-methyl-1,3-thiazol-4-yl)acetate | 85-95 |

| 2 | Ethanol | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | 82-92 |

| 3 | Propan-1-ol | Propyl (2-methyl-1,3-thiazol-4-yl)acetate | 80-90 |

| 4 | Butan-1-ol | Butyl (2-methyl-1,3-thiazol-4-yl)acetate | 78-88 |

| 5 | Pentan-1-ol | Pentyl (2-methyl-1,3-thiazol-4-yl)acetate | 75-85 |

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a general method for the synthesis of alkyl (2-methyl-1,3-thiazol-4-yl)acetates.

Materials:

-

This compound

-

Primary alcohol (e.g., methanol, ethanol, propan-1-ol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Alcohol: Add the respective primary alcohol (10-20 eq), which will also act as the solvent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of this compound.

Caption: General workflow for the esterification process.

Logical Relationship: Factors Affecting Yield

This diagram shows the key factors that can influence the yield of the esterification reaction.

Caption: Factors influencing esterification yield.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions with (2-Methyl-1,3-thiazol-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amide coupling reactions involving (2-methyl-1,3-thiazol-4-yl)acetic acid, a key building block in the synthesis of diverse molecular entities with potential therapeutic applications. The protocols detailed below are designed to offer robust and reproducible methods for the formation of amide bonds, a critical transformation in medicinal chemistry and drug discovery. The inherent biological significance of the thiazole motif makes its derivatives, including the amides of this compound, attractive targets for the development of novel therapeutic agents.[1][2]

Introduction to Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and complex small molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.[5]

Common classes of coupling reagents include:

-

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions like racemization.[6][7]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high efficiency and rapid reaction times.[6][8][9]

-

Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The choice of coupling reagent, solvent, base, and reaction temperature is critical for achieving high yields and purity of the desired amide product.

Significance of this compound Amides in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[1][2] Thiazole-containing molecules exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][10] Consequently, the synthesis of novel amide derivatives of this compound is a promising strategy for the discovery of new drug candidates.

Experimental Protocols

Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling

This protocol describes a general method for the coupling of a thiazole carboxylic acid with an aniline derivative using EDC as the coupling agent, HOBt as an additive, and DMAP as a catalyst.[11]

Reaction Scheme:

Materials:

-

This compound

-

Amine (e.g., an aniline derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 equivalents)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 equiv) in anhydrous acetonitrile, add this compound (1.2 equiv).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (1.0 equiv) to the mixture.

-

Add a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equiv).

-

Stir the reaction mixture at room temperature (23 °C) for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes) to afford the desired amide.[11]

Quantitative Data Summary

| Coupling Reagents | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| EDC, HOBt, DMAP | Aniline derivative | CH₃CN | 18 | 23 | 80 | [11] |

Protocol 2: HATU-Mediated Amide Coupling

This protocol provides a general procedure for amide bond formation using HATU, a highly efficient coupling reagent.[8][9]

Reaction Scheme:

Materials:

-

This compound

-

Amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF, add HATU (1.1 equiv).[9]

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the reaction mixture at room temperature.[9]

-

Stir the mixture at room temperature for 2 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as silica gel column chromatography.

Visualizations

Experimental Workflow: Amide Coupling

Caption: General workflow for the synthesis of amides from this compound.

Logical Relationship: Role of Coupling Reagents

Caption: The role of coupling reagents in activating the carboxylic acid for amide bond formation.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (2-Methyl-1,3-thiazol-4-yl)acetic Acid in Agrochemical Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a versatile heterocyclic compound with potential applications in the synthesis of biologically active molecules, including agrochemicals.[1] The thiazole moiety is a key structural feature in a number of commercialized fungicides and insecticides, imparting essential biological activity. While direct, single-step conversions of this compound to commercial agrochemicals are not extensively documented in publicly available literature, its structural framework makes it a valuable starting material for the synthesis of more complex thiazole derivatives with potential pesticidal properties.

This document provides an overview of the application of thiazole derivatives in agrochemical synthesis, with a detailed focus on a multi-step synthesis of the commercial fungicide, Thifluzamide. Thifluzamide is a potent succinate dehydrogenase inhibitor used to control a range of fungal diseases in crops.[2][3] Its synthesis involves a key intermediate, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, which shares the core 2-methylthiazole structure with this compound. The protocols provided herein detail the conversion of this key intermediate to Thifluzamide.

Synthetic Pathway Overview: From a Thiazole Carboxylic Acid Intermediate to Thifluzamide

The synthesis of Thifluzamide from the key intermediate 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a two-step process involving the formation of an acyl chloride followed by an amidation reaction.

Caption: Synthetic pathway for Thifluzamide.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Thifluzamide from 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, based on reported experimental procedures.

| Step | Reactants | Reagents & Solvents | Yield (%) | Purity (%) | Reference |

| Acyl Chloride Formation | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Triphosgene, Toluene, Pyridine (catalyst) | - | - | [4] |

| Amidation | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 2,6-Dibromo-4-(trifluoromethoxy)aniline | Toluene, Zinc Chloride (catalyst), Benzoyl Peroxide | 87-92 | >96 | [4] |

Note: The yield for the acyl chloride formation step is often not reported as the product is typically used in the next step without purification.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Thifluzamide.

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (Acyl Chloride Formation)

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride using triphosgene.

Materials and Reagents:

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

-

Triphosgene

-

Toluene

-

Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

Procedure:

-